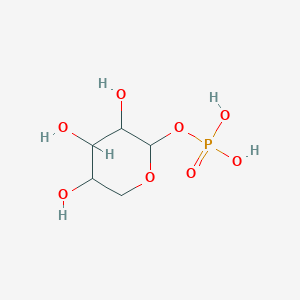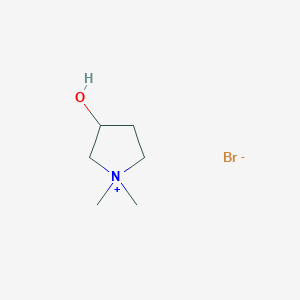
1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide is a chemical compound with the molecular formula C6H14BrNO. It is a quaternary ammonium compound, often used as an impurity reference material in pharmaceutical research . This compound is known for its stability and hygroscopic nature, making it a valuable substance in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide typically involves the reaction of 3-hydroxy-1,1-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
- Dissolving 3-hydroxy-1,1-dimethylpyrrolidine in a suitable solvent such as methanol.
- Adding hydrobromic acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration and drying it under vacuum .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidinium compounds .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can bind to anionic sites on enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1-methylpyridinium bromide: Similar in structure but differs in the position of the methyl group.
1,1-Dimethyl-3-hydroxypyrrolidinium iodide: Similar structure but with iodide instead of bromide.
Uniqueness
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and hygroscopic nature make it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C6H14BrNO |
|---|---|
Molekulargewicht |
196.09 g/mol |
IUPAC-Name |
1,1-dimethylpyrrolidin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MXGQTBBUTOWGNR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(C1)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


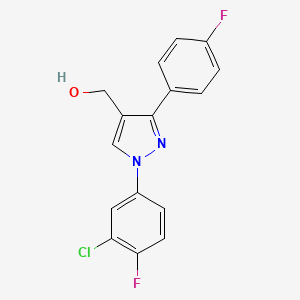
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
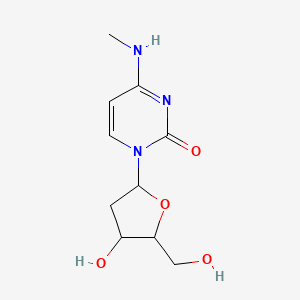
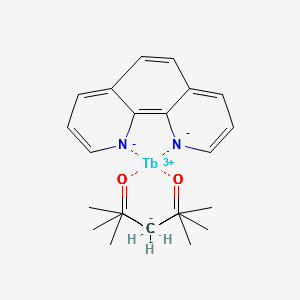
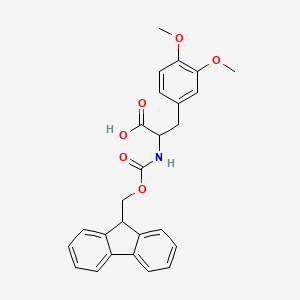

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
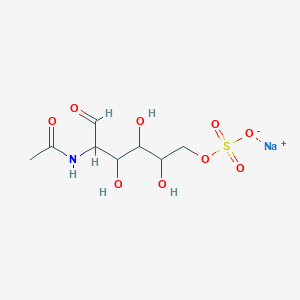
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
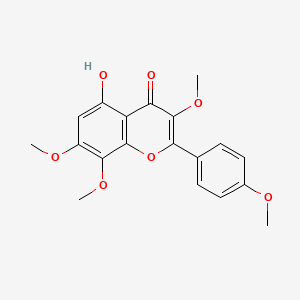
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)
